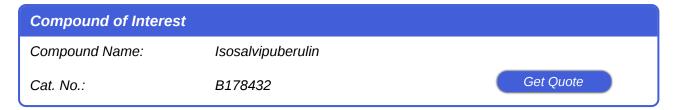




Total Synthesis of Isosalvipuberulin: A Detailed Methodological Overview

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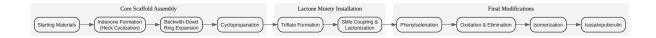
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of **Isosalvipuberulin**, a diterpenoid natural product. The methodology is based on the diastereoselective total synthesis reported by Ding and coworkers.[1][2] This synthesis is notable for its concise and efficient approach, which involves several key transformations to construct the complex molecular architecture of the target molecule.

Synthetic Strategy Overview

The total synthesis of **Isosalvipuberulin**, along with its related diterpenoids, was achieved through a convergent strategy. The key features of this synthetic route include a Beckwith-Dowd ring expansion, a tandem diastereoselective Stille coupling/debromination/desilylation/lactonization reaction, and a photoinduced electrocyclic ring contraction.[1][2][3]

The overall workflow for the synthesis is depicted below:





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Caption: Overall workflow for the total synthesis of **Isosalvipuberulin**.

Key Experimental Protocols

The following sections provide detailed protocols for the key transformations in the synthesis of **Isosalvipuberulin**.

Indanone (6) Formation via Intramolecular Heck Cyclization

This step establishes the core indanone structure of the molecule.

- Reaction: To a solution of the precursor enone (7) in DMF (dimethylformamide) is added Pd(PPh₃)₂Cl₂ (palladium catalyst) and 1,2,2,6,6-pentamethylpiperidine. The reaction mixture is heated to 130 °C.[2]
- Purification: After completion, the reaction is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford indanone 6.[2]

Beckwith-Dowd Ring Expansion to form (12)

This key step expands the five-membered ring of the indanone to a six-membered ring.

- Reaction: Indanone 6 is first converted to the corresponding iodomethyl derivative 11. A
 solution of iodide 11 in anhydrous toluene is then treated with n-Bu₃SnH (tributyltin hydride)
 and AIBN (azobisisobutyronitrile) as a radical initiator. The reaction mixture is heated to
 reflux.[2]
- Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the ring-expanded product 12.[2]

Tandem Stille Coupling and Lactonization to form 4,5-dihydrosalvipuberulin (19)



This sequence introduces the furan-containing side chain and constructs the lactone ring.

- Reaction: The triflate precursor 16 and stannane 17 are dissolved in a suitable solvent such as toluene, and a palladium catalyst (e.g., Pd(PPh₃)₄) is added. The mixture is heated to reflux. Following the coupling reaction, the protecting group on the secondary alcohol is removed using HF·Py (hydrogen fluoride-pyridine complex), which triggers a spontaneous lactonization.[1][2]
- Purification: The reaction is quenched and worked up. The resulting crude product is purified by column chromatography to give 4,5-dihydrosalvipuberulin (19) as a mixture of diastereomers.[1][2]

Quantitative Data Summary

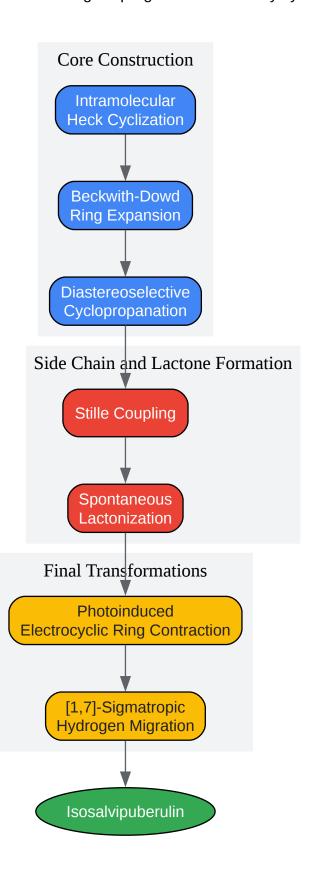
The following table summarizes the yields for the key steps in the synthesis of **Isosalvipuberulin** and its precursors.

Step	Product	Yield (%)
Intramolecular Heck Cyclization	Indanone (6)	76
lodomethylation and Beckwith–Dowd Ring Expansion	Compound (12)	65 (2 steps)
Ketone Reduction and Elimination	Compound (13)	75
Cyclopropanation	Compound (14)	86
Triflate Formation	Triflate (16)	78 (2 steps)
Stille Coupling and Lactonization	Dihydrosalvipuberulin (19)	74 (2 steps)
Phenylselenation	Selenide (20)	94
Oxidation, Elimination, and Isomerization to Dugesin B (5)	Dugesin B (5)	73



Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the key synthetic transformations.





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Caption: Key transformations in the total synthesis of **Isosalvipuberulin**.

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